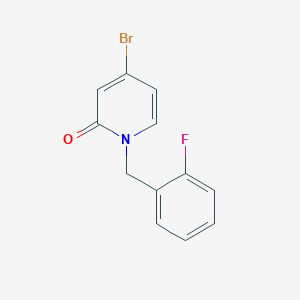

4-Bromo-1-(2-fluorobenzyl)pyridin-2(1H)-one

Description

4-Bromo-1-(2-fluorobenzyl)pyridin-2(1H)-one is a brominated pyridinone derivative characterized by a 2-fluorobenzyl substituent at the N1 position and a bromine atom at the C4 position of the pyridinone ring. This compound is of interest in medicinal chemistry due to the structural versatility of pyridin-2(1H)-ones, which are prevalent in bioactive molecules and drug candidates . The 2-fluorobenzyl group enhances lipophilicity and metabolic stability, while the bromine atom at C4 provides a handle for further functionalization via cross-coupling reactions .

Properties

IUPAC Name |

4-bromo-1-[(2-fluorophenyl)methyl]pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrFNO/c13-10-5-6-15(12(16)7-10)8-9-3-1-2-4-11(9)14/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEZOZFKWDONFFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=CC(=CC2=O)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(2-fluorobenzyl)pyridin-2(1H)-one typically involves the following steps:

Fluorobenzylation: The attachment of the 2-fluorobenzyl group to the nitrogen atom of the pyridinone ring can be accomplished through a nucleophilic substitution reaction using 2-fluorobenzyl chloride and a suitable base such as potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(2-fluorobenzyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.

Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding pyridinone oxides.

Reduction: Formation of reduced pyridinone derivatives.

Substitution: Formation of substituted pyridinone derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

4-Bromo-1-(2-fluorobenzyl)pyridin-2(1H)-one has garnered attention in the field of medicinal chemistry due to its potential biological activities. It has been investigated for its role as an inhibitor of various enzymes and receptors, which are crucial in the development of therapeutic agents.

Potential Biological Targets :

- Enzymes : The compound may inhibit viral enzymes such as NS5B, making it a candidate for antiviral drug development.

- Receptors : Initial studies suggest that it interacts with receptors involved in cellular signaling pathways, although further research is needed to elucidate specific interactions .

Organic Synthesis

In organic synthesis, 4-bromo-1-(2-fluorobenzyl)pyridin-2(1H)-one serves as a versatile building block for the creation of more complex molecules. Its ability to undergo various chemical reactions allows it to be utilized in the synthesis of derivatives with tailored properties.

Types of Reactions :

- Substitution Reactions : The bromine atom can be substituted with nucleophiles such as amines or thiols.

- Oxidation and Reduction : The compound can be oxidized or reduced to generate different derivatives.

- Coupling Reactions : It can participate in coupling reactions like Suzuki or Heck coupling .

Case Studies and Research Findings

Several studies have highlighted the applications of 4-bromo-1-(2-fluorobenzyl)pyridin-2(1H)-one:

- Antiviral Activity : Research indicates that compounds similar to 4-bromo-1-(2-fluorobenzyl)pyridin-2(1H)-one exhibit antiviral properties by targeting specific viral enzymes, thereby inhibiting viral replication .

- Enzyme Inhibition Studies : Inhibitory effects on enzymes involved in critical biological pathways have been documented, suggesting potential applications in treating diseases related to enzyme dysfunction .

- Synthesis of Novel Compounds : The compound has been used as an intermediate in synthesizing other biologically active molecules, demonstrating its utility in drug discovery and development .

Comparison with Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-Bromo-1-(2-fluorobenzyl)pyridin-2(1H)-one | Structure | Contains both bromine and fluorine substituents |

| 5-Bromo-1-(4-fluorobenzyl)pyridin-2(1H)-one | Structure | Different substitution pattern affecting reactivity |

| 4-Bromo-1-(4-chlorobenzyl)pyridin-2(1H)-one | Structure | Chlorine instead of fluorine influencing properties |

Mechanism of Action

The mechanism of action of 4-Bromo-1-(2-fluorobenzyl)pyridin-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 4-Bromo-1-(2-fluorobenzyl)pyridin-2(1H)-one are best understood through comparison with related pyridin-2(1H)-one derivatives. Key analogs are summarized below:

Substituent Position and Electronic Effects

- 3-Bromo-5-(2,6-difluorobenzyl)pyridin-2(1H)-one (5a) : Differs in bromine position (C3 vs. C4) and substituent (2,6-difluorobenzyl vs. 2-fluorobenzyl). The C3 bromination reduces steric hindrance for electrophilic substitution but may alter binding interactions in biological targets .

- 4-Bromo-1-(difluoromethyl)pyridin-2(1H)-one: Replaces the 2-fluorobenzyl group with a difluoromethyl group. This substitution decreases aromaticity and increases polarity (tPSA: ~75.5 Ų vs.

Substituent Bulk and Pharmacokinetics

- 4-Bromo-1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one : Incorporates a bulky, oxygenated tetrahydro-pyranyl group. This modification increases molecular weight (258.11 g/mol vs. 280.12 g/mol for the target compound) and may enhance solubility but could hinder target engagement due to steric effects .

- 4-Bromo-1-(4-methoxyphenyl)pyridin-2(1H)-one: Features a para-methoxy group on the benzyl ring.

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Weight (g/mol) | Bromine Position | Substituent at N1 | tPSA (Ų) | Notable Properties |

|---|---|---|---|---|---|

| 4-Bromo-1-(2-fluorobenzyl)pyridin-2(1H)-one | 280.12 | C4 | 2-Fluorobenzyl | ~90 | High lipophilicity, metabolic stability |

| 3-Bromo-5-(2,6-difluorobenzyl)pyridin-2(1H)-one | 316.14 | C3 | 2,6-Difluorobenzyl | ~85 | Enhanced electrophilic reactivity |

| 4-Bromo-1-(difluoromethyl)pyridin-2(1H)-one | 223.01 | C4 | Difluoromethyl | 75.5 | Reduced P-gp efflux |

| 4-Bromo-1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one | 258.11 | C4 | Tetrahydro-pyran-4-yl | 72.3 | Improved aqueous solubility |

| 1q (N-phenyl derivative) | 265.29 | - | N-Phenyl | 75.5 | High eIF4A3 inhibition (IC50: 0.14 μM) |

Key Research Findings

Substituent Position : Bromine at C4 (vs. C3 or C5) optimizes steric and electronic effects for downstream functionalization .

Fluorine Impact: The 2-fluorobenzyl group balances lipophilicity and metabolic stability, outperforming non-fluorinated analogs in membrane permeability .

PK/PD Optimization : Reducing tPSA (<80 Ų) via substituent modification (e.g., trifluoromethyl) lowers P-gp efflux, enhancing oral bioavailability .

Biological Activity

4-Bromo-1-(2-fluorobenzyl)pyridin-2(1H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. The presence of bromine and fluorine atoms in its structure may influence its pharmacological properties, making it a candidate for further research in drug development, particularly for neurological disorders and cancer treatment.

- Chemical Formula : C12H9BrFNO

- Molecular Weight : 282.1084 g/mol

- Purity : Typically ≥98% in research applications

The biological activity of 4-Bromo-1-(2-fluorobenzyl)pyridin-2(1H)-one is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The bromine and fluorobenzyl groups enhance the compound's binding affinity and selectivity, which can lead to various biological effects such as modulation of neurotransmitter systems and potential anticancer properties.

Anticancer Activity

Research indicates that compounds similar to 4-Bromo-1-(2-fluorobenzyl)pyridin-2(1H)-one have shown promise in inhibiting cancer cell proliferation. For instance, studies have demonstrated that modifications in the pyridine structure can enhance cytotoxicity against various cancer cell lines, suggesting that this compound may exhibit similar properties.

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| 4-Bromo-1-(2-fluorobenzyl)pyridin-2(1H)-one | A549 (Lung) | TBD | |

| 4-Bromo-1-(3-fluorobenzyl)pyridin-2(1H)-one | MCF7 (Breast) | TBD |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Similar compounds have shown selective activity against various pathogens, indicating that 4-Bromo-1-(2-fluorobenzyl)pyridin-2(1H)-one might possess antibacterial or antifungal activity.

Study on Neurological Disorders

A study focusing on the modulation of cholinergic signaling reported that compounds with similar structures could enhance acetylcholine receptor activity, potentially offering therapeutic benefits for diseases like Alzheimer's. The results indicated a significant increase in receptor-mediated excitability in neuronal models when treated with these compounds.

"The incorporation of halogenated benzyl groups enhances the selectivity and potency of compounds targeting M1 muscarinic receptors, crucial for cognitive function" .

Comparative Analysis with Similar Compounds

4-Bromo-1-(2-fluorobenzyl)pyridin-2(1H)-one can be compared with other related compounds to understand its unique properties better:

| Compound Name | Substituent | Biological Activity |

|---|---|---|

| 4-Bromo-1-(3-fluorobenzyl)pyridin-2(1H)-one | 3-Fluorobenzyl | Anticancer, Antimicrobial |

| 4-Chloro-1-(2-fluorobenzyl)pyridin-2(1H)-one | Chlorine | Moderate Anticancer |

| 4-Bromo-1-benzylpyridin-2(1H)-one | Benzyl | Lower Potency |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.